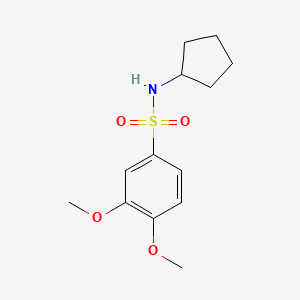

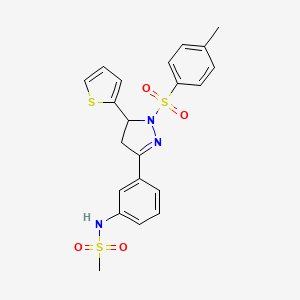

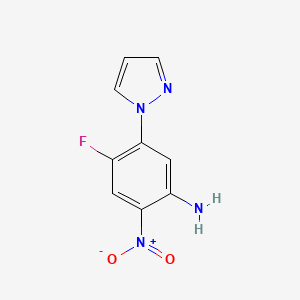

7-羟基-2-氧代-N-(四氢呋喃-2-基甲基)-2H-香豆素-3-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of chromene derivatives, such as the one , typically involves etherification, oximation, and Beckmann rearrangement processes. For example, the synthesis of related compounds involves reactions starting from rotenone and dimethyloxosulphonium methylide, indicating complex multi-step procedures to achieve the final product (Xiaodong Chen, Jiao Ye, & A. Hu, 2012). Another approach involves the use of polystyrene-supported p-toluenesulfonic acid as a catalyst for C-C/C-O bond formation, demonstrating the versatility of methods available for chromene synthesis (A. M. Jadhav, K. Lim, Y. Jeong, & Yeon Tae Jeong, 2018).

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the crystal structures of chromene compounds, providing insight into their molecular geometry and conformation. Studies on related compounds have highlighted triclinic space group formations and detailed cell parameters, aiding in the understanding of molecular interactions and stability (Xiaodong Chen, Jiao Ye, & A. Hu, 2012).

Chemical Reactions and Properties

Chromene derivatives undergo a variety of chemical reactions, including condensation reactions with aldehydes and cyanoacetamide, facilitated by catalysts like polystyrene-supported p-toluenesulfonic acid. These reactions are crucial for forming the chromene core and introducing functional groups that define specific chemical properties (A. M. Jadhav, K. Lim, Y. Jeong, & Yeon Tae Jeong, 2018).

Physical Properties Analysis

The physical properties of chromene compounds, including melting points, solubility, and crystalline structure, are determined by their molecular structure. These properties are essential for understanding the compound's behavior in different environments and its application potential.

Chemical Properties Analysis

Chromene derivatives exhibit a range of chemical properties, such as antioxidant activity, highlighted by their ability to inhibit lipid peroxidation. Such activities are influenced by the specific substituents attached to the chromene core, demonstrating the chemical versatility of these compounds (Jae-Hwan Kwak et al., 2006).

科学研究应用

抗焦虑效果

该化合物显示出潜在的类抗焦虑活性。具体而言,其对杏仁核中代谢型谷氨酸4受体(mGlu4)的正向变构调节已被证实与显著的抗冲突效应相关联,在动物模型中不影响阈电流或饮水量,表明其在焦虑症治疗中的潜在作用(Stachowicz et al., 2004)。

抗菌特性

该化合物的衍生物已被合成并评估其抗菌效果。一些衍生物,特别是乙酸乙酯和丁酸丁酯,显示出对大肠杆菌和其他革兰氏阴性细菌感染的保护作用,在动物模型中表明这些化合物在治疗细菌感染中的潜力(Santilli et al., 1975)。

心血管效应

该化合物的衍生物显示出显著的心血管效应。一项研究突出了合成的该化合物香豆素衍生物的心脏预防效应,该衍生物通过抗氧化、抗凋亡和抗炎作用在大鼠中显示出减轻心肌梗死严重程度的潜力(Feriani et al., 2020)。另一项研究讨论了其对心肌缺血模型中心外心电图ST段的影响,表明其在改善缺血反应方面具有潜力,尽管心率增加但不会加重缺血反应(Sîrbulescu et al., 1976)。

抗基因毒性潜力

该化合物的衍生物还表现出抗基因毒性潜力。一项研究表明,某些4-羟基-2H-香豆素衍生物可以调节已知的诱变剂乙基甲磺酸酯(EMS)的基因毒性,暗示其在遗传完整性保护中发挥作用(Matic et al., 2012)。

抗高脂血症效应

该化合物已显示出对脂质谱的显著影响。一种衍生物被发现可以降低高脂血症大鼠的动脉粥样硬化指数和Nrf2和GPx基因的表达水平,表明其作为抗高脂血症药物的潜力(Prasetyastuti et al., 2021)。

抗栓塞性和抗氧化效应

它还表现出抗栓塞性和抗氧化特性。一种合成的香豆素衍生物因其对实验大鼠中药物诱导的缺血性中风的脑保护潜力而受到关注,突显了其在减轻中风引起的损伤和氧化应激标志物中的潜力(Mnafgui et al., 2019)。

属性

IUPAC Name |

7-hydroxy-2-oxo-N-(oxolan-2-ylmethyl)chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5/c17-10-4-3-9-6-12(15(19)21-13(9)7-10)14(18)16-8-11-2-1-5-20-11/h3-4,6-7,11,17H,1-2,5,8H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEBDFNWMFNZVAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C2=CC3=C(C=C(C=C3)O)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-hydroxy-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-2-cyano-N-(2,6-dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B2492123.png)

![N-(2-chlorophenyl)-2-({[(1-cyanocyclohexyl)carbamoyl]methyl}(methyl)amino)acetamide](/img/structure/B2492125.png)

![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]cyclopropanecarboxamide](/img/structure/B2492126.png)

![ethyl 4,5-dimethyl-2-(3-(4-nitrophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)thiophene-3-carboxylate](/img/structure/B2492133.png)

![1-((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2492136.png)